molecular formula C16H20N2O3S B2671393 Ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate CAS No. 1321722-14-8

Ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate

Cat. No. B2671393
CAS RN: 1321722-14-8
M. Wt: 320.41
InChI Key: KEKVLLPRWCCSGO-MSUUIHNZSA-N
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Description

Ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate is a chemical compound. It is derived from benzothiazole, a type of heterocyclic compound that is biologically and chemically active . Benzothiazole has found a large number of pharmaceutical and industrial applications .


Synthesis Analysis

The synthesis of benzothiazoles, the core structure of the compound, has been achieved through various synthetic pathways . A common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The reaction occurs in one step for 20–25 min in solvent-free conditions and provides the target products in excellent yields .


Chemical Reactions Analysis

Benzothiazoles, the core structure of the compound, can be synthesized through various chemical reactions . These include condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Other reactions involve the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .

Scientific Research Applications

Synthesis and Structural Analysis

One area of research involves the synthesis and structural analysis of benzothiazole derivatives. For instance, studies have detailed the synthesis of ethyl (1,2-benzisothiazol-3-yl)acetate and its transformation into other derivatives through processes such as hydrolysis, decarboxylation, and reactions with various reagents (Carrington et al., 1972). The focus on benzothiazole's reactivity and the synthesis of novel compounds underscores the compound's versatility in chemical synthesis.

Novel Compound Synthesis

Research has also been conducted on the efficient synthesis of novel benzothiazole derivatives through multi-component reactions. These studies aim at developing new synthetic routes to create compounds with potential biological activities. For example, Nassiri and Milani (2020) described a simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate as a series of novel compounds through reactions involving benzothiazole and ethyl bromocyanoacetate (Nassiri & Milani, 2020). This highlights the potential of ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate and related compounds in synthesizing new molecules with possible application in medicinal chemistry.

Antimicrobial and Biological Activity

Another significant area of application is the investigation into the antimicrobial and biological activities of benzothiazole derivatives. Bhoi et al. (2016) focused on the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, showcasing their potential in biological evaluations, including antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).

Anticancer Research

Furthermore, research into the anticancer properties of benzothiazole derivatives reveals promising avenues. For example, studies on the synthesis of new benzothiazole acylhydrazones as anticancer agents highlight the ongoing exploration of benzothiazole scaffolds in developing antitumor compounds (Osmaniye et al., 2018).

Future Directions

Benzothiazoles, the core structure of the compound, have been the focus of recent synthetic developments related to green chemistry . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . This could potentially apply to Ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate as well.

properties

IUPAC Name

ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-5-13(19)17-16-18(9-14(20)21-6-2)12-8-10(3)7-11(4)15(12)22-16/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKVLLPRWCCSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate

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